2-Fluoro-4-(pyridin-2-ylamino)phenol
Description
2-Fluoro-4-(pyridin-2-ylamino)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the 2-position and a pyridin-2-ylamino group at the 4-position. Such compounds are often explored in medicinal chemistry due to fluorine's role in enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-4-(pyridin-2-ylamino)phenol |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-8(4-5-10(9)15)14-11-3-1-2-6-13-11/h1-7,15H,(H,13,14) |
InChI Key |
ULGYLXPEERZFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share structural motifs with 2-Fluoro-4-(pyridin-2-ylamino)phenol but differ in substituents, leading to distinct physicochemical and biological properties:
(a) 4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol (CAS 1537676-83-7)
- Structure: A methylene-linked pyridin-2-ylmethylamino group replaces the direct pyridin-2-ylamino substitution in the target compound.
(b) Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-fluoro (CAS 851596-92-4)
- Structure : A pyrimidine ring with a 4-methylphenyl substituent replaces the pyridine ring.
- Implications : The pyrimidine moiety introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets like enzymes or receptors .
(c) 2-Fluoro-5-(4-fluorophenyl)pyridine
- Structure : A simpler pyridine derivative with fluorine and 4-fluorophenyl substituents.
(d) 2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol (CAS 1122660-29-0)
Physicochemical Properties
A comparison of key physical properties is summarized below:
Key Observations :
- The chloro-substituted pyridine derivative () exhibits higher molecular weight and melting points (268–287°C), likely due to increased rigidity and halogen-mediated intermolecular interactions.
- Fluorine substitution consistently lowers solubility in non-polar solvents but enhances metabolic stability across all compounds .
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